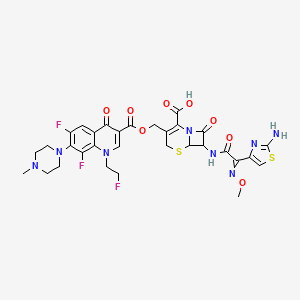

![molecular formula C41H44F3N5O5 B10837492 (2R)-5-(diaminomethylideneamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]-2-[1-(3-naphthalen-1-ylpropanoylamino)naphthalen-2-yl]pentanamide;2,2,2-trifluoroacetic acid CAS No. 338776-71-9](/img/structure/B10837492.png)

(2R)-5-(diaminomethylideneamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]-2-[1-(3-naphthalen-1-ylpropanoylamino)naphthalen-2-yl]pentanamide;2,2,2-trifluoroacetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

GI-264879A is a small molecule drug initially developed by GlaxoSmithKline, Inc. It functions as a neuropeptide Y receptor Y1 antagonist and has been primarily investigated for its potential in treating obesity . Neuropeptide Y plays a significant role in the hypothalamic regulation of feeding behavior, and GI-264879A aims to inhibit this pathway to reduce food intake and body weight .

Preparation Methods

The synthesis of GI-264879A involves the coupling of Fmoc-D-arginine(PMC) with phenylalaninol methyl ether in the presence of EDC and HOBt . This reaction forms a substituted dipeptide, which is further modified to achieve the final compound. The industrial production methods for GI-264879A are not extensively documented, but the synthetic route involves standard peptide coupling techniques .

Chemical Reactions Analysis

GI-264879A undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives of the compound, while reduction can produce reduced forms .

Scientific Research Applications

Chemistry: It serves as a model compound for studying neuropeptide Y receptor antagonists.

Mechanism of Action

GI-264879A functions as an antagonist of the neuropeptide Y receptor Y1. By binding to this receptor, it inhibits the action of neuropeptide Y, which is involved in stimulating appetite and food intake. This inhibition leads to a reduction in food intake and body weight . The compound’s effects are partly dependent on the integrity of the vagus nerve, suggesting a complex mechanism involving central and peripheral pathways .

Comparison with Similar Compounds

GI-264879A can be compared with other neuropeptide Y receptor antagonists, such as:

BIBP 3226: Another Y1 receptor antagonist with similar effects on feeding behavior.

SR 120819A: A selective Y1 receptor antagonist studied for its potential in treating obesity.

GR 231118: A non-selective neuropeptide Y receptor antagonist with broader applications.

GI-264879A’s uniqueness lies in its specific synthetic route and its demonstrated efficacy in reducing food intake and body weight in animal models .

Properties

CAS No. |

338776-71-9 |

|---|---|

Molecular Formula |

C41H44F3N5O5 |

Molecular Weight |

743.8 g/mol |

IUPAC Name |

(2R)-5-(diaminomethylideneamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]-2-[1-(3-naphthalen-1-ylpropanoylamino)naphthalen-2-yl]pentanamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C39H43N5O3.C2HF3O2/c1-47-26-31(25-27-11-3-2-4-12-27)43-38(46)35(19-10-24-42-39(40)41)34-22-20-30-14-6-8-18-33(30)37(34)44-36(45)23-21-29-16-9-15-28-13-5-7-17-32(28)29;3-2(4,5)1(6)7/h2-9,11-18,20,22,31,35H,10,19,21,23-26H2,1H3,(H,43,46)(H,44,45)(H4,40,41,42);(H,6,7)/t31-,35+;/m0./s1 |

InChI Key |

LRVVHYWYNLGFCH-KPYFPQEGSA-N |

Isomeric SMILES |

COC[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)C2=C(C3=CC=CC=C3C=C2)NC(=O)CCC4=CC=CC5=CC=CC=C54.C(=O)(C(F)(F)F)O |

Canonical SMILES |

COCC(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)C2=C(C3=CC=CC=C3C=C2)NC(=O)CCC4=CC=CC5=CC=CC=C54.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![disodium;2-[(2R,5S,8S,11R,14S,17R)-8-(carboxylatomethyl)-17-(1H-indol-3-ylmethyl)-14-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-11-thiophen-2-yl-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetate](/img/structure/B10837414.png)

![7-[[2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-8-oxo-3-(1H-pyrazol-4-ylmethylsulfanyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837426.png)

![(S)-N-(6-chloro-9H-pyrido[3,4-b]indol-8-yl)-4-(2-((2S,6R)-2,6-dimethylmorpholino)-2-oxoethyl)-6,6-dimethylmorpholine-3-carboxamide mesylate](/img/structure/B10837437.png)

![[5-(Aminomethyl)-6-(2,2-Dimethylpropyl)-2-Ethyl-4-(4-Methylphenyl)pyridin-3-Yl]acetic Acid](/img/structure/B10837449.png)

![8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837450.png)

![[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid](/img/structure/B10837454.png)

![[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B10837455.png)

![[1,5]Thiazocan-(4E)-ylideneamine](/img/structure/B10837456.png)

![18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837457.png)

![[(1R)-1-[[2-[[(2R)-2-acetamido-3-phenylpropanoyl]-cyclopentylamino]acetyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid](/img/structure/B10837465.png)

![(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol](/img/structure/B10837466.png)

![2-[(3S,4S)-2-[4-[(3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxyphenyl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazol-3-yl]acetic acid](/img/structure/B10837493.png)